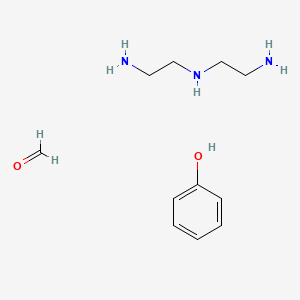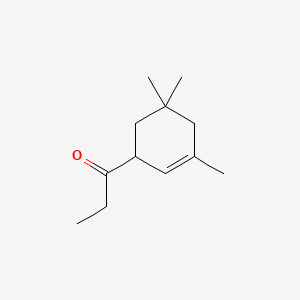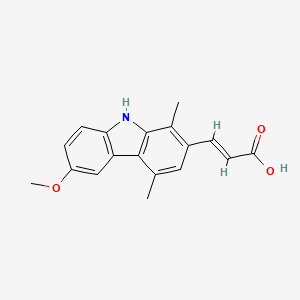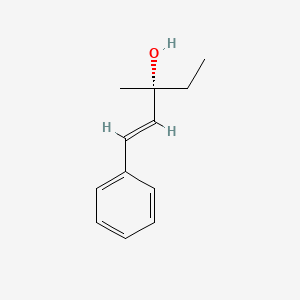
1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- is an organic compound with the molecular formula C12H16O. It is a member of the class of compounds known as alcohols, which are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a phenyl group and a pentenyl chain, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- can be achieved through several methods. One common approach involves the reaction of 3-methyl-1-phenyl-1-pentyn-3-ol with hydrogen in the presence of a palladium catalyst. This hydrogenation reaction converts the triple bond in the pentynyl chain to a double bond, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of palladium catalysts is common in these processes due to their efficiency in promoting hydrogenation reactions.
化学反応の分析
Types of Reactions
1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes by hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halogenated compounds.
科学的研究の応用
1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its unique aromatic properties.
作用機序
The mechanism of action of 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, affecting their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
類似化合物との比較
Similar Compounds
3-Methyl-1-pentyn-3-ol: This compound has a similar structure but contains a triple bond instead of a double bond.
1-Penten-3-ol: Lacks the phenyl group present in 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-.
3-Methyl-1-penten-4-yn-3-ol: Contains both a double bond and a triple bond in the pentenyl chain.
Uniqueness
1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- is unique due to the presence of both a phenyl group and a pentenyl chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
71820-41-2 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
(E,3R)-3-methyl-1-phenylpent-1-en-3-ol |
InChI |
InChI=1S/C12H16O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-10,13H,3H2,1-2H3/b10-9+/t12-/m1/s1 |
InChIキー |
BMZIBDNSLIDIFP-BZYZDCJZSA-N |
異性体SMILES |
CC[C@](C)(/C=C/C1=CC=CC=C1)O |
正規SMILES |
CCC(C)(C=CC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


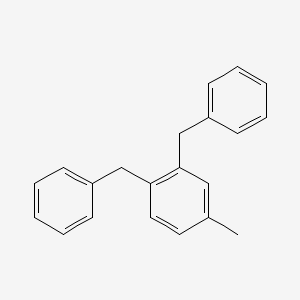
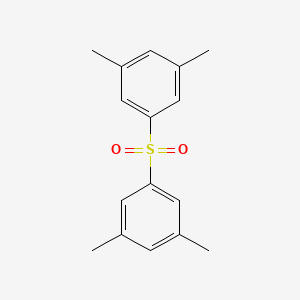

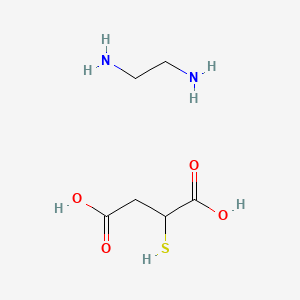
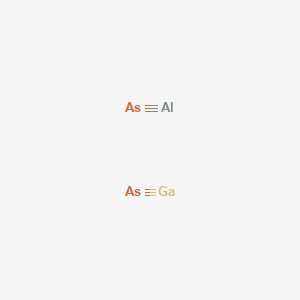
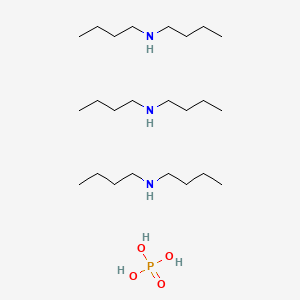
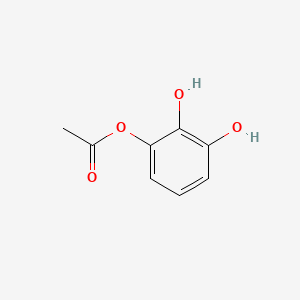
![Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-](/img/structure/B12672418.png)
![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)
